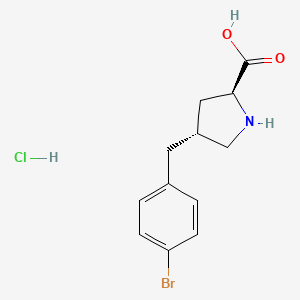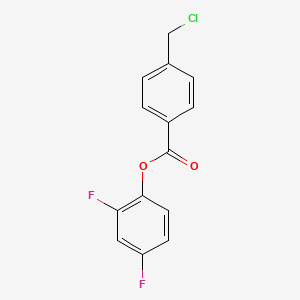
2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Vue d'ensemble
Description
2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, also known as 2,4-DFCMB, is an organic compound that is used as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents, and is used in a variety of applications, including pharmaceuticals, agrochemicals, and other industrial processes. It is a versatile reagent, and can be used in a variety of different reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and Diels-Alder reactions.
Applications De Recherche Scientifique
Development of Novel Fluorescence Probes
Research has led to the creation of fluorescence probes designed to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes, synthesized using complex fluorophenyl compounds, offer a new tool for studying the roles of hROS in biological and chemical applications, highlighting the potential of fluorinated compounds in bioanalytical chemistry (Setsukinai et al., 2003).
Mesomorphic Properties of Liquid Crystals
Research on fluorinated 4-chlorobenzoate-tolanes has shown that these compounds exhibit liquid crystalline properties, with their thermal and optical behavior being significantly influenced by the position of the perfluorophenyl in the molecular core. This work contributes to the understanding of the effect of fluorination on the mesomorphic properties of liquid crystals, which is crucial for the development of new materials for display technologies (Wen et al., 1995).
Synthesis and Properties of Fluorinated Compounds
The synthesis of fluorinated monomers, which are precursors to side chain liquid crystalline polysiloxanes, has been studied. These compounds, characterized by high smectogen properties, demonstrate the significant impact of fluorination on the development of materials with advanced properties for applications in optics and electronics (Bracon et al., 2000).
Organic Electronics and Photopolymerization
Fluorinated phenylene-thiophene oligomers have been synthesized and characterized for their use as n-type semiconductors in organic electronics. These materials, exhibiting high carrier mobilities, demonstrate the potential of fluorinated compounds in enhancing the performance of organic field-effect transistors and nonvolatile memory elements, paving the way for the next generation of electronic devices (Facchetti et al., 2004).
Propriétés
IUPAC Name |
(2,4-difluorophenyl) 4-(chloromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2/c15-8-9-1-3-10(4-2-9)14(18)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXMKVWCXKHIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381471 | |
| Record name | 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorophenyl 4-(Chloromethyl)Benzoate | |
CAS RN |
219500-09-1 | |
| Record name | 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




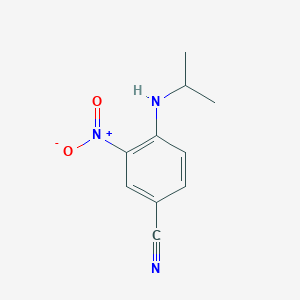
![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)
![2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1597962.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)
![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)
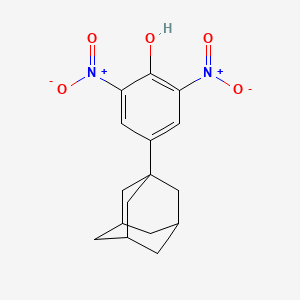
![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)
![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)
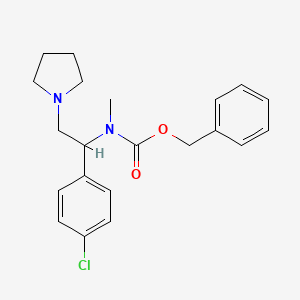
![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)
![3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B1597980.png)
